

A Technical Guide to (S)-Mandelonitrile: Properties, Synthesis, and Applications in Drug Development

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Compound of Interest

Compound Name: (S)-Mandelonitrile

CAS No.: 28549-12-4

Cat. No.: B1211926

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Executive Summary

(S)-Mandelonitrile is a high-value chiral cyanohydrin that serves as a critical building block in the asymmetric synthesis of numerous pharmaceutical intermediates.^[1] Its stereocenter and versatile functional groups—a nitrile and a hydroxyl group—allow for a wide range of chemical transformations into enantiomerically pure compounds such as α -hydroxy acids and β -amino alcohols.^{[2][3]} This guide provides an in-depth technical overview of **(S)-Mandelonitrile**, covering its fundamental chemical identity, enantioselective synthesis protocols, spectroscopic characterization, and pivotal applications in modern drug development. It is designed for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who require a comprehensive understanding of this key chiral intermediate.

Core Compound Identification

Precise identification is paramount for ensuring the quality and consistency of starting materials in regulated development environments. While the racemic mixture is commonly referenced, the specific (S)-enantiomer has its own unique identifiers.

Nomenclature and Identifiers

A summary of the key identifiers for both racemic mandelonitrile and the specific (S)-enantiomer is provided below.

Identifier	Racemic Mandelonitrile	(S)-Mandelonitrile	Source(s)
IUPAC Name	2-Hydroxy-2-phenylacetonitrile	(2S)-2-hydroxy-2-phenylacetonitrile	[2][4]
CAS Number	532-28-5	28549-12-4	[2][4]
Molecular Formula	C ₈ H ₇ NO	C ₈ H ₇ NO	[4][5]
SMILES	<chem>N#CC(O)c1ccccc1</chem>	<chem>C1=CC=C(C=C1)O</chem>	[2][4]
InChIKey	NNICRUQPODTGRU-UHFFFAOYSA-N	NNICRUQPODTGRU-MRVPVSSYSA-N	[4][5]

Molecular Structure

(S)-Mandelonitrile consists of a phenyl ring, a hydroxyl group, and a nitrile group all attached to a single stereogenic carbon center. This structure is the source of its utility in asymmetric synthesis.

Caption: 2D representation of the **(S)-Mandelonitrile** molecular structure.

Physicochemical Properties

Understanding the physical and chemical properties of **(S)-Mandelonitrile** is essential for its proper handling, storage, and use in synthetic applications.

Property	Value	Source(s)
Molecular Weight	133.15 g/mol	[2][4]
Appearance	Colorless to pale yellow or reddish-brown liquid	[5][6]
Odor	Faint almond-like	[5]
Melting Point	-10 °C (14 °F)	[6][7]
Boiling Point	~170 °C (338 °F) with decomposition	[6]
Density	~1.117 g/mL	[2]
Solubility	Soluble in organic solvents; sparingly soluble in water	[5][8]
Stability	Sensitive to moisture, light, and heat. Decomposes to benzaldehyde and toxic hydrogen cyanide gas.	[6][8][9]

Synthesis of (S)-Mandelonitrile: A Focus on Enantioselectivity

The Challenge of Asymmetry

Traditional chemical synthesis of mandelonitrile, involving the reaction of benzaldehyde with a cyanide source, is highly efficient but yields a racemic mixture (an equal mix of R and S enantiomers).[8][10] For pharmaceutical applications where a single enantiomer is required for specific biological activity, this necessitates a subsequent, often inefficient, resolution step. The modern solution is direct enantioselective synthesis.

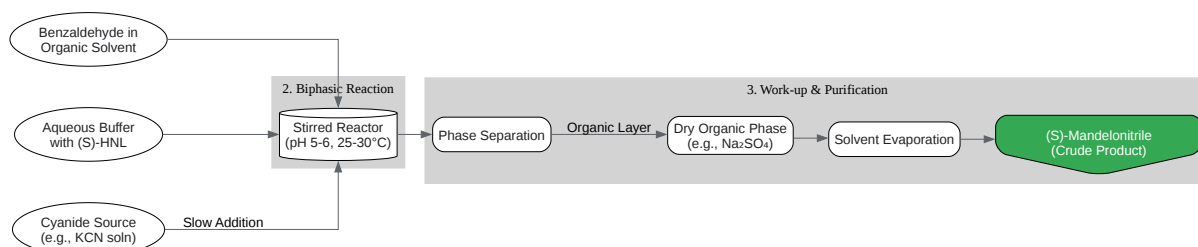
Biocatalytic Synthesis using (S)-Hydroxynitrile Lyase (HNL)

The most effective and industrially relevant method for producing (S)-Mandelonitrile is through biocatalysis using (S)-selective hydroxynitrile lyases (HNLs).[11][12] These enzymes catalyze

the asymmetric addition of a cyanide donor to benzaldehyde with high enantioselectivity.[3][13]
The HNL from the cassava plant (*Manihot esculenta*) is a well-studied and frequently used biocatalyst for this transformation.[1][14]

The causality behind this choice is twofold:

- **High Enantioselectivity:** The enzyme's chiral active site preferentially facilitates the attack of the cyanide ion on one face of the prochiral benzaldehyde, leading to a product with high enantiomeric excess (ee).[3]
- **Mild Reaction Conditions:** Enzymatic reactions proceed under mild pH and temperature conditions, which prevents the decomposition of the sensitive mandelonitrile product and reduces the formation of byproducts.[3]



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Caption: Experimental workflow for the biocatalytic synthesis of **(S)-Mandelonitrile**.

Experimental Protocol: (S)-HNL Catalyzed Synthesis

This protocol outlines a general procedure for the enantioselective synthesis of **(S)-Mandelonitrile** in a biphasic system, which aids in reducing substrate and product inhibition of

the enzyme.

- Reaction Setup:
 - In a temperature-controlled reaction vessel, combine an aqueous buffer solution (e.g., 0.1 M citrate buffer, pH 5.5) and an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). The biphasic system helps maintain enzyme stability.
 - Add the (S)-Hydroxynitrile Lyase (e.g., from *M. esculenta*) to the aqueous phase and stir to ensure it is well-dispersated.
 - Dissolve benzaldehyde in the organic solvent phase and add it to the reactor.
- Initiation and Monitoring:
 - Begin vigorous stirring to create a large interfacial area between the two phases, which is critical for reaction kinetics.
 - Slowly add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) to the reactor using a syringe pump over several hours. This controlled addition maintains a low concentration of free cyanide, preventing enzyme inhibition and non-enzymatic background reaction.
 - Monitor the reaction progress by periodically sampling the organic layer and analyzing by chiral GC or HPLC to determine the conversion of benzaldehyde and the enantiomeric excess of the **(S)-Mandelonitrile** product.[3]
- Work-up and Isolation:
 - Once the reaction reaches completion (typically >95% conversion), stop the stirring and allow the layers to separate.
 - Separate the organic layer containing the product. Extract the aqueous layer with additional organic solvent to recover any remaining product.
 - Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

- Filter off the drying agent and remove the solvent under reduced pressure at low temperature (<30°C) to yield the crude **(S)-Mandelonitrile**.^[3]
- If necessary, the product can be further purified by flash column chromatography, though the biocatalytic process often yields a product of sufficient purity for subsequent steps.

Spectroscopic Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation.

¹ H NMR (CDCl ₃)	Assignment	¹³ C NMR (CDCl ₃)	Assignment	Source(s)
~7.4 ppm (m, 5H)	Aromatic Protons (C ₆ H ₅)	~135 ppm	Quaternary Aromatic Carbon (C-ipso)	[6][15]
~5.5 ppm (s, 1H)	Methine Proton (- CH(OH)CN)	~129.7 ppm	Aromatic Methine Carbons (C-para)	[6][15]
Broad Signal (1H)	Hydroxyl Proton (-OH)	~129.1 ppm	Aromatic Methine Carbons (C-ortho)	[15]
~126.7 ppm	Aromatic Methine Carbons (C-meta)	[15]		
~119 ppm	Nitrile Carbon (- C≡N)	[6][15]		
~63 ppm	Chiral Methine Carbon (- CH(OH)CN)	[6][15]		

Protocol for NMR Sample Preparation:

- Dissolve 5-10 mg of the **(S)-Mandelonitrile** sample in ~0.6 mL of deuterated chloroform (CDCl_3).
- For ^{13}C NMR, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[15\]](#)
- Acquire spectra on a spectrometer operating at 300 MHz or higher.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of the product, a critical quality attribute in pharmaceutical synthesis. A typical method involves using a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a mobile phase of hexane and isopropanol. The two enantiomers will have different retention times, allowing for their quantification.

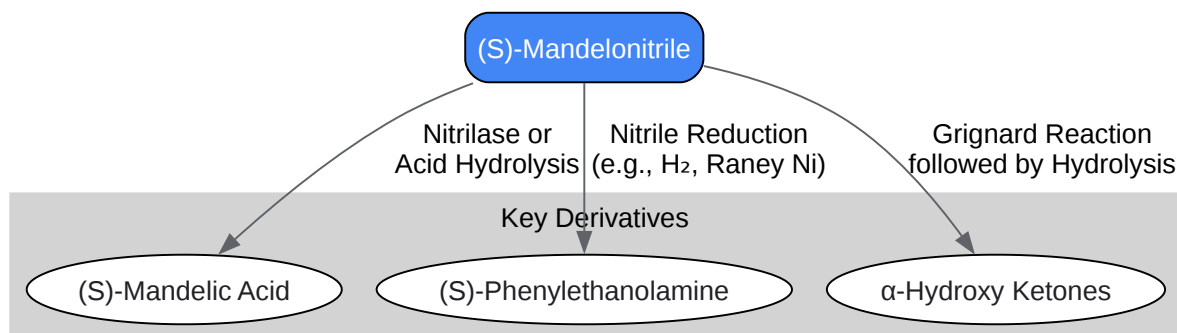
Applications in Pharmaceutical Synthesis

Role as a Chiral Precursor

(S)-Mandelonitrile is a versatile intermediate because both the nitrile and hydroxyl groups can be selectively transformed. It is a precursor to a wide array of optically active compounds, including α -hydroxy acids, α -hydroxy ketones, and β -amino alcohols, which are prevalent motifs in active pharmaceutical ingredients (APIs).[\[1\]](#)[\[3\]](#)

Key Transformation: Hydrolysis to (S)-Mandelic Acid

One of the most common and valuable transformations is the hydrolysis of the nitrile group to a carboxylic acid, yielding (S)-mandelic acid. This reaction is often performed using another class of enzymes, nitrilases, which can operate under mild conditions and preserve the stereochemistry at the adjacent carbon.[\[1\]](#)[\[16\]](#)[\[17\]](#) (S)-mandelic acid is a key intermediate in the synthesis of various pharmaceuticals.[\[18\]](#)[\[19\]](#)



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Caption: Key synthetic transformations of **(S)-Mandelonitrile**.

Safety, Handling, and Storage

Hazard Overview

(S)-Mandelonitrile is classified as toxic. Its primary hazard stems from its instability, as it can decompose, especially in the presence of moisture, bases, or heat, to release highly toxic hydrogen cyanide (HCN) gas.[5][8] It is also harmful if swallowed or absorbed through the skin.[20]

Handling and Personal Protective Equipment (PPE)

- Ventilation: All handling must be conducted in a well-ventilated chemical fume hood.[9]
- Eye Protection: Wear chemical safety goggles or a face shield.[7][9]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[9]
- First Aid: In case of eye contact, flush immediately with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. In case of ingestion or inhalation, seek immediate medical attention.[9][20]

Storage Conditions

Proper storage is critical to maintain the compound's integrity and ensure safety.

- Container: Store in a tightly sealed, light-resistant container.[\[9\]](#)
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air and moisture contact.[\[9\]](#)
- Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[\[20\]](#)

Conclusion

(S)-Mandelonitrile is more than a simple chemical; it is an enabling tool for modern asymmetric synthesis. Its efficient and scalable production via biocatalytic methods provides access to a crucial chiral building block essential for the development of enantiomerically pure pharmaceuticals. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is fundamental for any research or development professional aiming to leverage its unique chemical value.

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